1-氮杂环丁-3-基-4-溴-1H-吡唑

描述

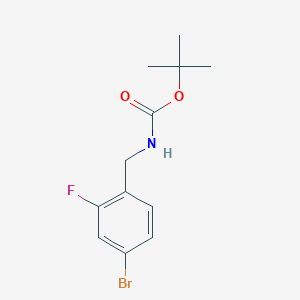

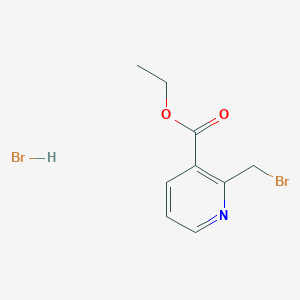

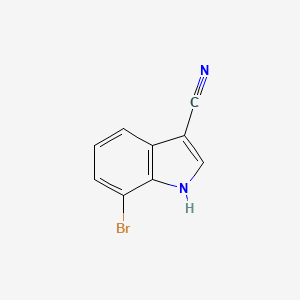

“1-azetidin-3-yl-4-bromo-1H-pyrazole” is a chemical compound that contains an azetidine ring and a bromopyrazole group . Azetidine is a three-membered heterocyclic compound, while pyrazole is a five-membered aromatic ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-azetidin-3-yl-4-bromo-1H-pyrazole” can be represented by the InChI code:1S/C6H8BrN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H . This indicates the presence of a bromopyrazole group attached to an azetidine ring. Physical And Chemical Properties Analysis

The compound “1-azetidin-3-yl-4-bromo-1H-pyrazole” is a powder at room temperature . It has a molecular weight of 238.51 . .科学研究应用

合成和抗菌活性

涉及 1-氮杂环丁-3-基-4-溴-1H-吡唑衍生物的一个关键科学研究领域集中于它们的合成和抗菌活性的评估。这些化合物凭借其结构特征,已被探索其在对抗细菌和真菌感染方面的潜力。例如,研究已经合成并测试了含有吡唑啉部分的各种氮杂环丁-2-酮化合物,以了解它们的抗菌特性。这些研究表明,氮杂环酮和吡唑啉衍生物的结合可以带来显着的抗菌和抗真菌活性,表明它们在开发新的抗菌剂中具有潜在的效用 (Shailesh、Pankaj 和 Amr,2012)。

抗结核和抗菌评估

继续探索抗菌应用,另一个研究方向涉及评估吡唑衍生物对特定病原体(如结核分枝杆菌)的疗效。研究已经合成了 3-(4-氯苯基)-4-取代吡唑并测试了它们的抗结核和抗菌活性。这项研究突出了这些化合物作为开发治疗结核病和其他微生物感染的基础结构的潜力,展示了这些化学结构在解决全球健康挑战中的广泛适用性 (Pathak、Chovatia 和 Parekh,2012)。

抗癌潜力

除了抗菌活性外,1-氮杂环丁-3-基-4-溴-1H-吡唑衍生物的应用还延伸到抗癌研究中。由这些衍生物合成的化合物已被评估其抑制癌细胞增殖和诱导癌细胞凋亡的潜力。例如,已经合成了一种新型的 1-芳基-3, 5-双(杂环)芳基吡唑衍生物,并证明了对各种癌细胞系(包括乳腺癌和白血病)具有显着的抗增殖作用。这些发现表明,这些化合物可以进一步开发为用于癌症治疗的小分子抑制剂,展示了 1-氮杂环丁-3-基-4-溴-1H-吡唑衍生物在促进癌症治疗方面的多功能性 (Ananda 等人,2017)。

安全和危害

The compound “1-azetidin-3-yl-4-bromo-1H-pyrazole” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

- These calcium channels are found in vascular smooth muscle cells and play a crucial role in regulating blood pressure .

- Its gradual fall in blood pressure is attributed to its high affinity for vascular tissue and antioxidative activity .

Target of Action

Mode of Action

- inhibits transmembrane Ca2+ influx through voltage-dependent calcium channels in vascular walls.

Biochemical Pathways

生化分析

Biochemical Properties

1-Azetidin-3-yl-4-bromo-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit oxidative phosphorylation and ATP exchange reactions, which are critical processes in cellular energy metabolism . Additionally, it affects calcium uptake, both energy-dependent and independent, indicating its potential impact on cellular signaling pathways .

Cellular Effects

The effects of 1-azetidin-3-yl-4-bromo-1H-pyrazole on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the L-arabinose forward mutation assay in Salmonella typhimurium, suggesting its role in mutagenicity . Moreover, its impact on oxidative phosphorylation and calcium uptake can lead to alterations in cellular energy balance and signaling mechanisms .

Molecular Mechanism

At the molecular level, 1-azetidin-3-yl-4-bromo-1H-pyrazole exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, thereby modulating their activity. The compound’s ability to inhibit oxidative phosphorylation and ATP exchange reactions highlights its role in disrupting cellular energy production . Additionally, its interaction with calcium uptake mechanisms suggests a potential influence on calcium signaling pathways, which are vital for numerous cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-azetidin-3-yl-4-bromo-1H-pyrazole over time in laboratory settings are essential factors to consider. This compound is typically stored at room temperature, indicating its stability under standard conditions

Metabolic Pathways

1-Azetidin-3-yl-4-bromo-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its impact on oxidative phosphorylation and ATP exchange reactions suggests its involvement in cellular energy metabolism

属性

IUPAC Name |

1-(azetidin-3-yl)-4-bromopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEDZMPWILCKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)

![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)